molecular formula C11H19NO5 B8239857 (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B8239857
M. Wt: 245.27 g/mol
InChI Key: ZUXNWTSXNXSGIT-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The stereochemistry of the compound is specified by the (3S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the construction of the tetrahydropyran ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    (3S,5S)-5-Aminotetrahydro-2H-pyran-3-carboxylic acid: Lacks the Boc protecting group.

    (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-thiopyran-3-carboxylic acid: Contains a sulfur atom in place of the oxygen in the ring.

Uniqueness

The uniqueness of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNWTSXNXSGIT-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](COC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.